"2-Amino-3-fluoro-4-methoxybenzoic acid" physical and chemical properties
"2-Amino-3-fluoro-4-methoxybenzoic acid" physical and chemical properties
An In-Depth Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-fluoro-4-methoxybenzoic acid, a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development. Its unique substitution pattern offers a versatile scaffold for creating novel therapeutic agents. This document delves into its core physicochemical properties, predicted spectroscopic profile, synthetic pathways, and safe handling protocols, grounded in established chemical principles and comparative data from related structures.
Introduction: A Scaffold of Pharmaceutical Potential
2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative. The strategic placement of an amino group, a fluorine atom, a methoxy group, and a carboxylic acid on the benzene ring creates a molecule with a rich and nuanced reactivity profile. Each functional group imparts specific properties that are highly sought after in medicinal chemistry:
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Fluorine: The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[1]
-
Amino and Carboxylic Acid Groups: These groups provide sites for amide bond formation, a fundamental linkage in many pharmaceuticals, and serve as key hydrogen bond donors and acceptors for molecular recognition at biological targets.
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Methoxy Group: This group can influence solubility and also serves as a hydrogen bond acceptor, contributing to the molecule's interaction with protein targets.
Consequently, this compound is not merely a chemical curiosity but a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][5]
Physicochemical and Molecular Properties
The fundamental properties of 2-Amino-3-fluoro-4-methoxybenzoic acid are summarized below. These computed descriptors, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[6]
| Property | Value | Source |
| IUPAC Name | 2-amino-3-fluoro-4-methoxybenzoic acid | PubChem[6] |
| CAS Number | 1180497-45-3 | PubChem[6] |
| Molecular Formula | C₈H₈FNO₃ | PubChem[6] |
| Molecular Weight | 185.15 g/mol | PubChem[6] |
| Monoisotopic Mass | 185.04882128 Da | PubChem[6] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[6] |
| Computed XLogP3 | 1.4 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 4 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for cell membrane penetration, a key aspect of drug efficacy.
Predicted Spectroscopic Profile
While dedicated experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups and analysis of closely related analogs.[7][8][9] This predictive analysis is an essential tool for researchers in confirming the identity and purity of synthesized material.
| Technique | Predicted Observations |
| ¹H NMR | -COOH: A very broad singlet, typically downfield (>10 ppm). -NH₂: A broad singlet, chemical shift can vary (approx. 4-6 ppm). Aromatic Protons: Two doublets in the range of 6.5-8.0 ppm, showing coupling consistent with their ortho relationship. -OCH₃: A sharp singlet around 3.8-4.0 ppm.[7] |
| ¹³C NMR | C=O (Carboxyl): Expected in the 165-175 ppm region. Aromatic Carbons: Six distinct signals between 100-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to oxygen and nitrogen will be significantly shifted downfield. |
| FT-IR (cm⁻¹) | O-H (Carboxyl): A very broad band from 2500-3300 cm⁻¹. N-H (Amine): Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). C=O (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹. C-O (Methoxy/Aryl Ether): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. C-F: A strong absorption in the 1000-1400 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 185. Key Fragments: Loss of H₂O (m/z = 167), loss of -COOH (m/z = 140), and subsequent fragmentations corresponding to the loss of CO or CH₃. |
Synthesis and Reactivity Insights
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid can be designed starting from commercially available precursors. The following multi-step pathway is proposed, leveraging well-established named reactions common in pharmaceutical synthesis.
Caption: Proposed synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.
Causality Behind Experimental Choices:
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Nitration: The synthesis begins with the regioselective nitration of 3-fluoro-4-methoxytoluene. The methoxy group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. The directing effects combine to favor the introduction of the nitro group at the C2 position, ortho to both the fluorine and methoxy groups.
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Oxidation: The methyl group is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically employed for this transformation of an alkylbenzene side chain. The reaction is robust and generally high-yielding.
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Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[10] Alternatively, metal-acid systems like tin in hydrochloric acid (Sn/HCl) can be used. This step yields the final target compound.
Reactivity Profile
The electronic nature of the aromatic ring is complex. The amino and methoxy groups are strong electron-donating groups, activating the ring towards electrophilic substitution. Conversely, the fluoro and carboxylic acid groups are electron-withdrawing, deactivating the ring. This push-pull electronic environment makes the molecule a versatile substrate for further functionalization.
Safety and Handling
As a research chemical, 2-Amino-3-fluoro-4-methoxybenzoic acid must be handled with appropriate care.
GHS Hazard Classification: [6]
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Acute Toxicity, Oral (Warning): Harmful if swallowed.
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Skin Irritation (Warning): Causes skin irritation.
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Eye Irritation (Warning): Causes serious eye irritation.
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Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
Standard Experimental Protocols
The following are detailed, self-validating protocols for the characterization of 2-Amino-3-fluoro-4-methoxybenzoic acid, designed to ensure data integrity and reproducibility.
General Analytical Workflow
Caption: Standard workflow for spectroscopic characterization of the synthesized compound.
Protocol 1: NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and shifts the residual water peak away from analyte signals).
-
Homogenization: Vortex the tube until the sample is completely dissolved. A brief sonication may be required.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz). Use standard acquisition parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻).
References
A consolidated list of authoritative sources is provided for verification and further reading.
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PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2015). p-Anisic acid Safety Data Sheet. Retrieved from [Link]
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Angene Chemical. (2025). 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lynch, V. M., & Martin, S. F. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
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ChemAnalyst. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Wiley. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 649-656. Retrieved from [Link]
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Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(12), 4811. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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